2-(Difluoromethoxy)naphthalene-4-carboxylic acid
Description
2-(Difluoromethoxy)naphthalene-4-carboxylic acid is a naphthalene derivative featuring a difluoromethoxy (-OCF₂H) substituent at position 2 and a carboxylic acid (-COOH) group at position 4.
Properties
Molecular Formula |
C12H8F2O3 |
|---|---|
Molecular Weight |
238.19 g/mol |
IUPAC Name |
3-(difluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-8-5-7-3-1-2-4-9(7)10(6-8)11(15)16/h1-6,12H,(H,15,16) |
InChI Key |
ABLAHYRIUHQJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid typically involves the introduction of the difluoromethoxy group onto the naphthalene ring followed by carboxylation. One common method involves the reaction of 2-naphthol with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)naphthalene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C12H10F2O3
Molar Mass : Approximately 240.21 g/mol
Appearance : White to off-white crystalline solid
Density : ~1.25 g/cm³
Solubility : Soluble in organic solvents like ethanol and acetone
The presence of the difluoromethoxy group enhances the lipophilicity of the compound, which can lead to increased bioavailability and reactivity with biological targets.
Chemistry
2-(Difluoromethoxy)naphthalene-4-carboxylic acid serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules and heterocycles, contributing to advancements in synthetic methodologies.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Naphthalene backbone with difluoromethoxy group | Enhanced lipophilicity |
| 1-Naphthoic acid | Lacks fluorine substituents | More hydrophilic |
| 3-(Difluoromethoxy)naphthalene-2-carboxylic acid | Different substitution pattern | Varying biological activities |
Biology
Research indicates that this compound may exhibit significant biological activities. Preliminary studies suggest its potential as a modulator of G-protein-coupled receptors (GPCRs) and ion channels, which are critical in various signaling pathways.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| GPCR Modulation | Interacts with specific GPCRs involved in signal transduction pathways |
| Enzyme Inhibition | Preliminary evidence of enzyme inhibition linked to disease processes |
| Lipophilicity | Enhanced due to difluoromethoxy substitution |
The compound's interactions with biological targets could pave the way for new therapeutic applications, particularly in treating conditions related to GPCR signaling pathways.
Medicine
The medicinal chemistry aspect of this compound is particularly promising. Its structural characteristics suggest potential use as a precursor for drug development. Compounds with similar structures have been studied for anti-inflammatory and antimicrobial activities, indicating that this compound may also possess therapeutic properties.
Case Studies and Research Findings
- Study on Biological Activity : A study explored the interactions of naphthalene derivatives with phosphodiesterase enzymes, highlighting the potential of compounds like this compound in modulating enzyme activity relevant to various diseases.
- Synthesis Methodologies : Various synthesis methods for producing this compound have been documented, emphasizing its versatility and importance as an intermediate in organic synthesis .
- Pharmacological Potential : Initial investigations have shown that derivatives of naphthalene carboxylic acids can inhibit specific enzymes associated with disease processes, suggesting that further research on this compound could reveal valuable pharmacological applications .
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability, influencing its overall efficacy .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and type of substituents on the naphthalene ring critically affect electronic properties and reactivity. Key analogs include:
*Calculated based on molecular formula C₁₂H₈F₂O₃.
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The difluoromethoxy group (-OCF₂H) in the target compound is more electron-withdrawing than methoxy (-OCH₃) or hydroxy (-OH) groups, increasing the acidity of the carboxylic acid (pKa ~2-3 estimated) compared to hydroxy-substituted analogs (pKa ~3-4) .
- Steric and Conformational Effects : The para positioning of -OCF₂H (position 2) and -COOH (position 4) allows resonance stabilization, whereas meta-substituted analogs (e.g., 3-(2,2-Difluoroethoxy)naphthalene-2-carboxylic acid) may exhibit reduced conjugation .
Physical Properties and Solubility
Substituents significantly influence solubility and melting points:
- Hydrophilicity : The -COOH group confers moderate water solubility, but the hydrophobic naphthalene core and -OCF₂H substituent reduce it. In contrast, hydroxy-substituted analogs (e.g., 6-Hydroxy-2-naphthalenecarboxylic acid) exhibit higher aqueous solubility due to -OH hydrogen bonding .
- Melting Points: Fluorinated analogs generally have higher melting points than non-fluorinated derivatives due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Biological Activity
2-(Difluoromethoxy)naphthalene-4-carboxylic acid is an aromatic compound featuring a naphthalene backbone with a difluoromethoxy group and a carboxylic acid functional group. This unique structure potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H9F2O3, indicating the presence of two fluorine atoms which contribute to its distinct chemical properties. The difluoromethoxy group enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The difluoromethoxy group can enhance hydrogen bonding capabilities, influencing binding affinities to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to observed therapeutic effects such as anti-inflammatory and anticancer activities.
Biological Activity Overview
Recent studies have investigated the potential biological activities of this compound, particularly focusing on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Preliminary data suggest that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of naphthalene carboxylic acids have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The presence of electron-withdrawing groups like the difluoromethoxy moiety may enhance this inhibitory activity .
Case Studies and Research Findings
Several studies have explored the structure-activity relationships (SAR) of naphthalene derivatives, including those containing difluoromethoxy groups:
- Inhibition of COX Enzymes : A study evaluated various naphthalene derivatives for their ability to inhibit COX-1 and COX-2 enzymes. Some derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating potential for therapeutic use in inflammatory diseases .
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of related compounds against cancer cell lines. Results indicated that certain naphthalene derivatives had significant cytotoxicity with IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against MCF-7 cells, suggesting that structural modifications could enhance bioactivity .
Comparative Analysis
The unique substitution pattern of this compound differentiates it from other similar compounds. Below is a comparison table highlighting structural features and potential biological activities:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| This compound | Naphthalene backbone with difluoromethoxy and carboxylic acid groups | Anti-inflammatory, anticancer |
| 3-(Difluoromethoxy)naphthalene-2-carboxylic acid | Different substitution pattern | Varies; potential anti-inflammatory |
| 1-Naphthoic acid | Lacks fluorine substituents | More hydrophilic; lower bioactivity |
| 1,5-Difluoronaphthalene | No carboxylic acid group | Potentially more volatile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
